Erlotinib is a small molecule [, , , , ] used in scientific research to study the epidermal growth factor receptor (EGFR) pathway [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is classified as a tyrosine kinase inhibitor (TKI) [, , , , , , , , , , , ] and specifically targets EGFR by competing with adenosine triphosphate (ATP) for binding to the kinase domain [, , ]. In research, erlotinib is used to investigate EGFR signaling, its role in cancer cell proliferation and survival, and the development of resistance to EGFR-targeted therapies [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Erlotinib is classified as a 4-anilinequinazoline derivative. It was approved by the Food and Drug Administration in 2004 for the treatment of advanced non-small cell lung cancer and pancreatic cancer. The compound acts as a reversible inhibitor of the epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cell signaling pathways that regulate cell proliferation and survival .
Erlotinib is synthesized through various methods, typically involving multiple steps to construct its complex structure. A notable synthesis method begins with 3,4-dihydroxybenzoic acid, which undergoes several transformations:
Erlotinib's molecular formula is , with a molecular weight of approximately 446.89 g/mol. Its structure contains a quinazoline core with various functional groups that enhance its biological activity. Key features include:
The three-dimensional configuration allows for optimal interaction with the target receptor, facilitating effective inhibition of tyrosine kinase activity .
Erlotinib participates in various chemical reactions during its synthesis and degradation:
These reactions are typically carried out under controlled conditions to ensure high yields and purity .
Erlotinib exerts its therapeutic effects by specifically inhibiting the phosphorylation of the epidermal growth factor receptor. It competes with adenosine triphosphate for binding at the receptor's active site, effectively blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition leads to reduced tumor growth and promotes apoptosis in cancer cells expressing mutant forms of the epidermal growth factor receptor .
Erlotinib exhibits several notable physical and chemical properties:
These properties are significant for its formulation into oral dosage forms .
Erlotinib is primarily used in oncology for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: